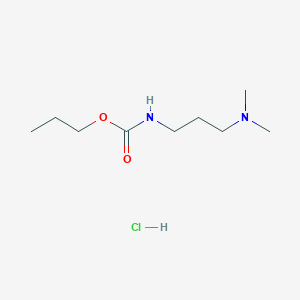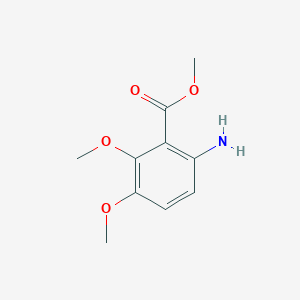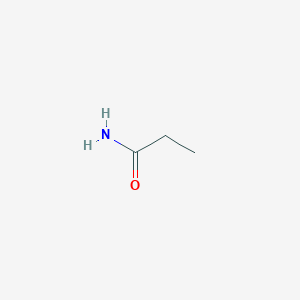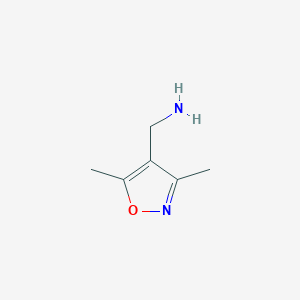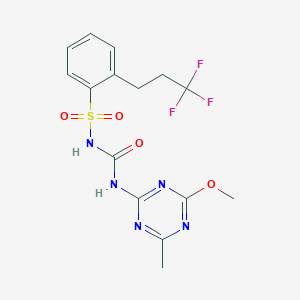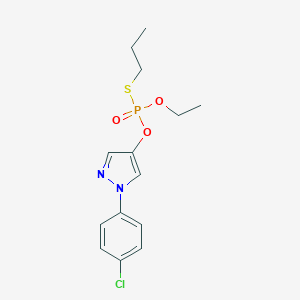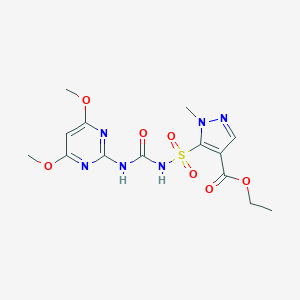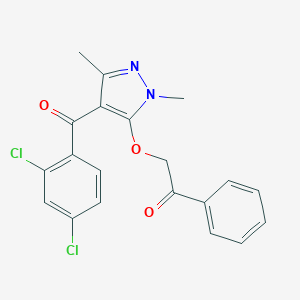![molecular formula C13H18N2 B166751 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane CAS No. 134574-95-1](/img/structure/B166751.png)
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane
Vue d'ensemble
Description
“1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” is a type of 3-Azabicyclo[3.1.0]hexane derivative . These derivatives are key structural features found in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . An intramolecular radical cyclopropanation of unactivated alkenes with simple α-methylene group of aldehydes as C1 source via a Cu(I)/secondary amine cooperative catalyst has been reported .Molecular Structure Analysis
3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .Chemical Reactions Analysis
The formation of 3-Azabicyclo[3.1.0]hexane is completed by an oxidase heterotetramer with the association of a nonribosomal peptide synthetase (NRPS) . The DADH precursor was prepared in Escherichia coli to produce a conjugate subjected to in vitro enzymatic hydrolysis for offloading from an amino-group carrier protein .Applications De Recherche Scientifique
Antitumor Agents
The compound “1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” has been evaluated for its potential as an antitumor agent. Research has focused on synthesizing derivatives, such as 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], and testing their cytotoxicity against cancer cell lines like K562 .
Synthesis of Bicyclo[3.1.0]hexanes
This compound is also used in the synthesis of bicyclo[3.1.0]hexanes, which are valuable in medicinal chemistry due to their rigid structures that can mimic natural bioactive molecules .
Electrochemical Applications
While not directly related to “1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane,” research into two-dimensional nanomaterials, including manganese-based materials, highlights the importance of novel compounds in advancing electrochemical applications .
Genetic Research
Compounds like “1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane” may play a role in genetic research by facilitating the transfer and manipulation of genes, akin to the use of plasmid DNA in various preparatory sizes for cloning and gene manipulation .
Material Science
Innovative materials that respond to environmental stimuli, such as sunlight, are a growing field of research. Compounds with unique structures and properties can contribute to the development of these materials .
Mécanisme D'action
To furnish an aziridine ring, DADH was processed by C7-hydroxyl sulfonation and sulfate elimination-coupled cyclization . Further cyclization leading to an azabicyclic hexane pharmacophore was proved to occur in the NRPS, where the oxidase heterotetramer functions in trans and catalyzes α,β-dehydrogenation to initiate the formation of a fused five-membered nitrogen heterocycle .
Orientations Futures
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.
Propriétés
IUPAC Name |
(3-benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-9-13-6-12(13)8-15(10-13)7-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOOTPCVPUXCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577250 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane | |
CAS RN |
134574-95-1 | |
| Record name | 1-(3-Benzyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

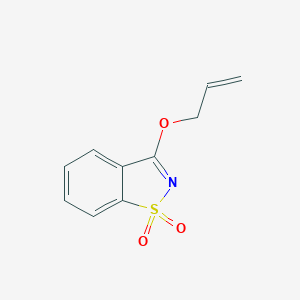
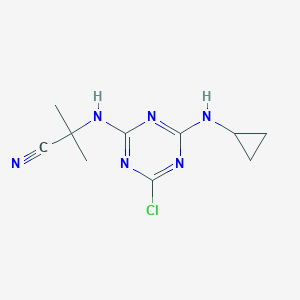
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
